molecular formula C21H24N2O4 B5358637 ethyl 4-[4-(phenoxymethyl)benzoyl]-1-piperazinecarboxylate

ethyl 4-[4-(phenoxymethyl)benzoyl]-1-piperazinecarboxylate

Cat. No. B5358637
M. Wt: 368.4 g/mol
InChI Key: HHFRVTREWVHTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(phenoxymethyl)benzoyl]-1-piperazinecarboxylate, commonly known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

EPPB works by binding to the transmembrane domain of GPCRs, which prevents the activation of downstream signaling pathways. This selective inhibition of GPCR activity makes EPPB a useful tool for studying the specific functions of individual GPCRs.
Biochemical and Physiological Effects
EPPB has been shown to have a range of biochemical and physiological effects. In addition to its selective inhibition of GPCR activity, EPPB has also been shown to have anti-inflammatory and anti-tumor properties. These properties make EPPB a potential candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using EPPB in lab experiments is its selectivity for certain GPCRs. This selectivity allows researchers to study the function of individual GPCRs without interfering with the activity of other GPCRs. However, one of the limitations of using EPPB is its relatively low potency, which can make it difficult to achieve complete inhibition of GPCR activity.

Future Directions

There are several potential future directions for research on EPPB. One area of interest is the development of more potent analogs of EPPB that can achieve complete inhibition of GPCR activity. Another area of interest is the application of EPPB in the development of new drugs for the treatment of various diseases, such as inflammation and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of EPPB and its potential applications in various scientific fields.
Conclusion
In conclusion, EPPB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selective inhibition of GPCR activity makes it a valuable tool for studying the function of individual GPCRs, and its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of new drugs. While there are limitations to using EPPB in lab experiments, its potential applications make it an area of interest for future research.

Synthesis Methods

EPPB can be synthesized using a variety of methods, including the reaction of 4-(phenoxymethyl)benzoyl chloride with piperazine and ethyl chloroformate. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure EPPB.

Scientific Research Applications

EPPB has been extensively studied for its potential applications in various scientific fields. One of the primary applications of EPPB is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cellular signaling and are involved in various physiological processes. EPPB has been shown to selectively inhibit the activity of certain GPCRs, making it a valuable tool for studying their function.

properties

IUPAC Name

ethyl 4-[4-(phenoxymethyl)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-26-21(25)23-14-12-22(13-15-23)20(24)18-10-8-17(9-11-18)16-27-19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFRVTREWVHTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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